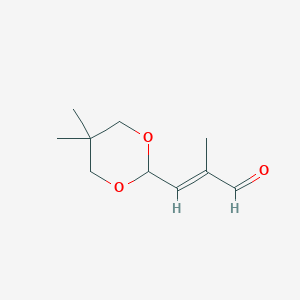
(2E)-3-(5,5-dimethyl-1,3-dioxan-2-yl)-2-methylprop-2-enal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-3-(5,5-dimethyl-1,3-dioxan-2-yl)-2-methylprop-2-enal is an organic compound characterized by its unique structure, which includes a dioxane ring and an enal group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(5,5-dimethyl-1,3-dioxan-2-yl)-2-methylprop-2-enal typically involves the reaction of 2-methylpropanal with 5,5-dimethyl-1,3-dioxane-2-carbaldehyde under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the enal group. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the desired compound with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(2E)-3-(5,5-dimethyl-1,3-dioxan-2-yl)-2-methylprop-2-enal undergoes various chemical reactions, including:
Oxidation: The enal group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the enal group to an alcohol or an alkane.
Substitution: The compound can participate in nucleophilic substitution reactions, where the enal group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2E)-3-(5,5-dimethyl-1,3-dioxan-2-yl)-2-methylprop-2-enal is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving enals. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine
The compound’s potential medicinal applications include its use as an intermediate in the synthesis of pharmaceuticals. Its reactivity allows for the creation of drug candidates with various therapeutic properties.
Industry
In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its versatility makes it valuable in the development of new products and technologies.
Mécanisme D'action
The mechanism of action of (2E)-3-(5,5-dimethyl-1,3-dioxan-2-yl)-2-methylprop-2-enal involves its interaction with specific molecular targets. The enal group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and developing inhibitors.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2E)-3-(5,5-dimethyl-1,3-dioxan-2-yl)-2-methylprop-2-enol: This compound differs by having an alcohol group instead of an enal group.
(2E)-3-(5,5-dimethyl-1,3-dioxan-2-yl)-2-methylprop-2-enoic acid: This compound has a carboxylic acid group instead of an enal group.
Uniqueness
The uniqueness of (2E)-3-(5,5-dimethyl-1,3-dioxan-2-yl)-2-methylprop-2-enal lies in its enal group, which provides distinct reactivity compared to its analogs. This reactivity makes it a valuable intermediate in organic synthesis and a useful tool in scientific research.
Propriétés
Numéro CAS |
51575-61-2 |
|---|---|
Formule moléculaire |
C10H16O3 |
Poids moléculaire |
184.23 g/mol |
Nom IUPAC |
(E)-3-(5,5-dimethyl-1,3-dioxan-2-yl)-2-methylprop-2-enal |
InChI |
InChI=1S/C10H16O3/c1-8(5-11)4-9-12-6-10(2,3)7-13-9/h4-5,9H,6-7H2,1-3H3/b8-4+ |
Clé InChI |
IKGLKDCWHOWCMD-XBXARRHUSA-N |
SMILES isomérique |
C/C(=C\C1OCC(CO1)(C)C)/C=O |
SMILES canonique |
CC(=CC1OCC(CO1)(C)C)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


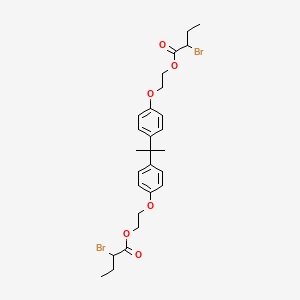
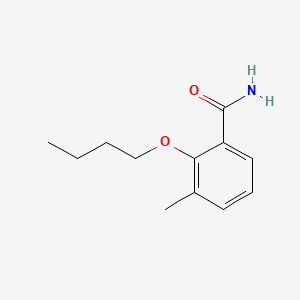
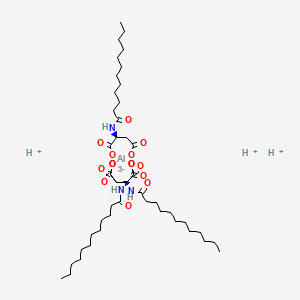
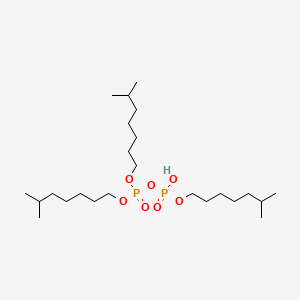
![Octahydro-1,5-methano-2H-cyclopent[d]oxepin-2-one](/img/structure/B12675053.png)


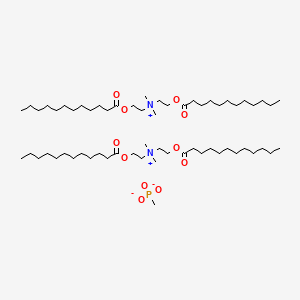
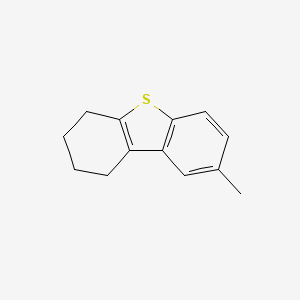
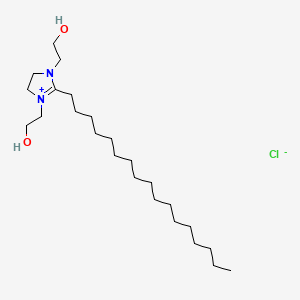
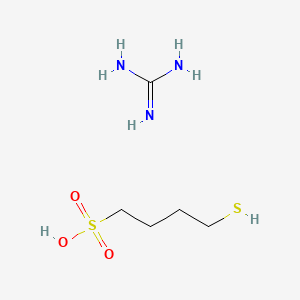


![1,2,3,3',3a,4,4',6,7,7a-Decahydrospiro[4,7-methano-5H-indene-5,2'-[2H]pyran]](/img/structure/B12675092.png)
